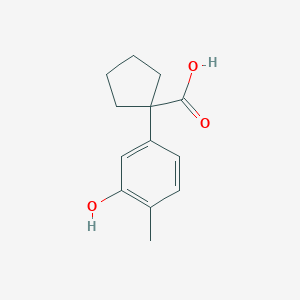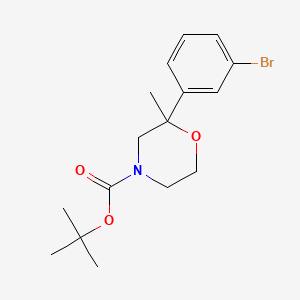
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate: is a chemical compound that belongs to the class of thiolane derivatives. This compound is characterized by the presence of an aminothiolane ring and a carboxylate group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate typically involves the reaction of a suitable thiolane precursor with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the aminothiolane ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminothiolane derivatives.
Aplicaciones Científicas De Investigación
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate involves its interaction with specific molecular targets. The aminothiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
- rac-methyl (2R,4R)-4-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate
- rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride
Comparison: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate is unique due to the presence of the aminothiolane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiolane ring allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
methyl (2S,4S)-4-aminothiolane-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(7)3-10-5/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
YVWUCJPPXTUFKU-WHFBIAKZSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H](CS1)N |
SMILES canónico |
COC(=O)C1CC(CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)
![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)




![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
